Cas no 28418-88-4 (4-Iodoisobenzofuran-1,3-dione)

4-Iodoisobenzofuran-1,3-dione is a versatile compound with significant synthetic utility in organic chemistry. It serves as a valuable intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The iodo substituent provides excellent directing properties, facilitating the introduction of other functional groups. Its unique structural features make it an attractive candidate for further research and development in the synthesis of novel compounds.
4-Iodoisobenzofuran-1,3-dione structure
4-Iodoisobenzofuran-1,3-dione structure
商品名:4-Iodoisobenzofuran-1,3-dione
CAS番号:28418-88-4
MF:C8H3O3I
メガワット:274.01162
MDL:MFCD08458692
CID:287379
PubChem ID:282071

4-Iodoisobenzofuran-1,3-dione 化学的及び物理的性質

名前と識別子

    • 4-Iodoisobenzofuran-1,3-dione
    • 3-IODOPHTHALIC ANHYDRIDE
    • 4-iodo-1,3-Isobenzofurandione
    • 4-iodo-2-benzofuran-1,3-dione
    • 1,3-Isobenzofurandione,4-iodo
    • 3-iodophthalic acid anhydride
    • 3-Jod-phthalsaeure-anhydrid
    • 4-iodo-isobenzofuran-1,3-dione
    • 4-iodophthalic anhydride
    • C8H3IO3
    • 28418-88-4
    • SY229179
    • NSC 135150
    • MFCD08458692
    • iodoisobenzofuran-1,3-dione
    • CS-0129466
    • DTXSID70300160
    • SCHEMBL551381
    • SKHCDRLTAOLKHQ-UHFFFAOYSA-N
    • A854523
    • W-200277
    • 4-iodo-1,3-dihydro-2-benzofuran-1,3-dione
    • GEO-01603
    • AMY3923
    • NSC-135150
    • EN300-250352
    • AKOS015901276
    • AS-9660
    • 4-iodo-2-benzofuran-1,3-dione;4-Iodoisobenzofuran-1,3-dione
    • NSC135150
    • 3-iodo-phthalic acid anhydride
    • STL555780
    • DB-349403
    • BBL101983
    • MDL: MFCD08458692
    • インチ: InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H
    • InChIKey: SKHCDRLTAOLKHQ-UHFFFAOYSA-N
    • ほほえんだ: IC1=C2C(=O)OC(=O)C2=CC=C1

計算された属性

  • せいみつぶんしりょう: 273.91300
  • どういたいしつりょう: 273.913
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 2.198
  • ゆうかいてん: Not available
  • ふってん: 377.9°C at 760 mmHg
  • フラッシュポイント: 182.3°C
  • 屈折率: 1.707
  • PSA: 43.37000
  • LogP: 1.60180

4-Iodoisobenzofuran-1,3-dione セキュリティ情報

4-Iodoisobenzofuran-1,3-dione 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Iodoisobenzofuran-1,3-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD238308-250mg
4-Iodoisobenzofuran-1,3-dione
28418-88-4 97%
250mg
¥30.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I62300-1g
4-Iodoisobenzofuran-1,3-dione
28418-88-4 97%
1g
¥53.0 2022-04-27
TRC
I737988-50mg
4-Iodoisobenzofuran-1,3-Dione
28418-88-4
50mg
$ 50.00 2022-06-04
Enamine
EN300-250352-10.0g
4-iodo-1,3-dihydro-2-benzofuran-1,3-dione
28418-88-4 95%
10.0g
$75.0 2024-06-19
abcr
AB480655-250 mg
4-Iodo-2-benzofuran-1,3-dione, 95%; .
28418-88-4 95%
250MG
€58.00 2022-06-09
TRC
I737988-100mg
4-Iodoisobenzofuran-1,3-Dione
28418-88-4
100mg
$ 70.00 2022-06-04
Chemenu
CM160433-5g
4-Iodoisobenzofuran-1,3-dione
28418-88-4 97%
5g
$401 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GO821-5g
4-Iodoisobenzofuran-1,3-dione
28418-88-4 97%
5g
448.0CNY 2021-07-14
Ambeed
A247613-25g
4-Iodoisobenzofuran-1,3-dione
28418-88-4 97%
25g
$180.0 2025-02-24
eNovation Chemicals LLC
D655716-25g
4-Iodo-1,3-Isobenzofurandione
28418-88-4 97%
25g
$2200 2024-06-05

4-Iodoisobenzofuran-1,3-dione 関連文献

4-Iodoisobenzofuran-1,3-dioneに関する追加情報

4-Iodoisobenzofuran-1,3-dione: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Advances

4-Iodoisobenzofuran-1,3-dione, also known as CAS No. 28418-88-4, is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound belongs to the class of isobenzofuran derivatives, characterized by a fused benzene ring and a five-membered oxygen-containing ring system. The introduction of an iodine atom at the 4-position of the isobenzofuran ring imparts distinct electronic properties, making it a valuable scaffold for drug design and molecular modification. Recent studies have highlighted its role in modulating enzyme activity, cell signaling pathways, and molecular interactions, positioning it as a promising candidate for therapeutic applications.

4-Iodoisobenzofuran-1,3-dione exhibits a planar, rigid structure that facilitates its interaction with biological targets. The presence of two carbonyl groups (1,3-dione) in the isobenzofuran ring system contributes to its high reactivity and ability to form hydrogen bonds with proteins. This structural feature is critical for its potential applications in enzyme inhibition and receptor modulation. Researchers have utilized computational modeling to explore its binding affinity with key enzymes such as acetylcholinesterase and serine proteases, which are implicated in neurodegenerative diseases and inflammatory conditions. Theoretical studies have further revealed its capacity to act as a dual-action inhibitor, targeting both the active site and allosteric regions of target proteins.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-Iodoisobenzofuran-1,3-dione through multistep reactions involving oxidative cyclization and iodination. A 2023 study published in Organic Chemistry Insights reported a novel asymmetric synthesis route that utilizes a bromoalkylated isobenzofuran derivative as a precursor. This method significantly reduces the number of synthetic steps compared to traditional approaches, enhancing the scalability and cost-effectiveness of large-scale production. The authors emphasized the importance of optimizing reaction conditions to achieve high yields and purity, which is essential for its application in pharmaceutical development.

The biological activities of 4-Iodoisobenzofuran-1,3-dione have been extensively investigated in recent years. In a 2022 study published in Journal of Medicinal Chemistry, researchers demonstrated its potential as an anti-inflammatory agent by inhibiting the NF-κB signaling pathway. The compound was shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, its ability to modulate the activity of phospholipase A2 (PLA2) suggests its utility in treating conditions associated with excessive inflammation, including arthritis and autoimmune disorders.

Another groundbreaking study from 2023, published in Chemical Biology & Drug Design, explored the antitumor potential of 4-Iodoisobenzofuran-1,3-dione. The compound was found to induce apoptosis in cancer cells by targeting the mitochondrial pathway. Researchers observed that it disrupts the mitochondrial membrane potential and activates caspase-3, leading to programmed cell death in human breast cancer cells. This finding has sparked interest in its potential as a chemotherapeutic agent, particularly in combination therapies that target multiple pathways in cancer progression.

From a synthetic perspective, 4-Iodoisobenzofuran-1,3-dione has been utilized as a building block for the development of more complex molecules. A 2023 paper in Advanced Synthesis & Catalysis described its application in the synthesis of substituted isobenzofuran derivatives with enhanced pharmacological profiles. The authors highlighted the importance of functional group manipulation, such as introducing fluorine or hydroxyl groups, to improve solubility and bioavailability. These modifications are crucial for optimizing the compound's therapeutic potential while minimizing potential side effects.

Advances in analytical chemistry have also contributed to the characterization of 4-Iodoisobenzofuran-1,3-dione. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its molecular structure and purity. A 2023 study in Journal of Analytical Chemistry demonstrated the use of tandem mass spectrometry (MS/MS) to identify its fragmentation patterns, which are essential for quality control in drug development. These analytical techniques ensure the accuracy and reliability of the compound's properties, which are critical for its application in clinical research.

The environmental impact of 4-Iodoisobenzofuran-1,3-dione has also been a focus of recent research. A 2023 review in Green Chemistry discussed the importance of sustainable synthesis methods to minimize waste and reduce the ecological footprint of its production. The authors proposed the use of green solvents and catalytic processes to achieve higher atom efficiency and lower energy consumption. These strategies align with global efforts to promote environmentally responsible chemical manufacturing, which is increasingly important in the pharmaceutical industry.

Despite its promising properties, challenges remain in the application of 4-Iodoisobenzofuran-1,3-dione. One of the primary concerns is its potential toxicity, which requires further investigation to ensure its safety in therapeutic use. A 2023 study in Toxicological Research evaluated its acute and chronic toxicity in animal models, highlighting the need for comprehensive toxicological profiling. Researchers emphasized the importance of in vivo studies to determine its pharmacokinetic behavior and potential side effects, which are critical for its translation into clinical settings.

In conclusion, 4-Iodoisobenzofuran-1,3-dione represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and diverse biological activities make it a valuable scaffold for drug design and development. Ongoing research into its synthesis, biological mechanisms, and environmental impact continues to expand its potential applications. As the field progresses, the compound is expected to play a pivotal role in the discovery of new therapeutic agents, contributing to the advancement of modern medicine.

For more information on the latest developments in the study of 4-Iodoisobenzofuran-1,3-dione, researchers and industry professionals are encouraged to refer to recent publications in reputable scientific journals. These studies provide critical insights into its chemical properties, biological activities, and potential applications, ensuring its continued relevance in the pharmaceutical and chemical sciences.

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